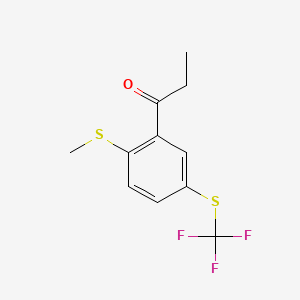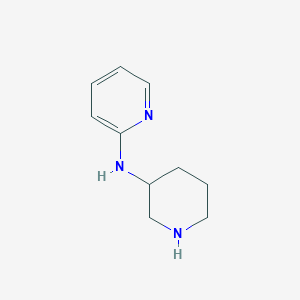
N-(piperidin-3-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(piperidin-3-yl)pyridin-2-amine is a compound that features a piperidine ring attached to a pyridine ring via an amine linkage. Piperidine is a six-membered heterocyclic amine, while pyridine is a six-membered aromatic heterocycle. Compounds containing these structures are significant in medicinal chemistry due to their biological activities and roles as building blocks in drug design .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(piperidin-3-yl)pyridin-2-amine involves the condensation of 2-aminopyridine with a piperidine derivative. This reaction typically occurs under mild conditions and can be catalyzed by various agents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) . Another approach involves the reductive amination of pyridine derivatives with piperidine, using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. Reductive amination is favored due to its efficiency and high yield. The process involves the reaction of pyridine derivatives with piperidine under hydrogenation conditions, typically using palladium or platinum catalysts .
化学反応の分析
Types of Reactions
N-(piperidin-3-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of metal catalysts, converting the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with palladium or platinum catalysts.
Substitution: Various nucleophiles such as halides, thiols, and amines under basic or acidic conditions
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Saturated amines and other reduced products.
Substitution: Substituted amines and other nucleophilic substitution products
科学的研究の応用
N-(piperidin-3-yl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas, including neurodegenerative diseases and psychiatric disorders.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of N-(piperidin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
N-(piperidin-3-yl)pyridin-2-amine is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This structural motif allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in drug discovery and other scientific research .
特性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC名 |
N-piperidin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H15N3/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2,(H,12,13) |
InChIキー |
GNZUTBCKPILFOD-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)NC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


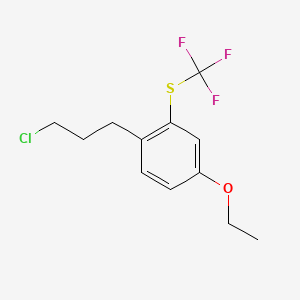
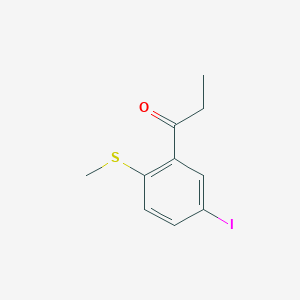
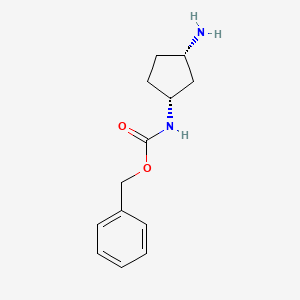
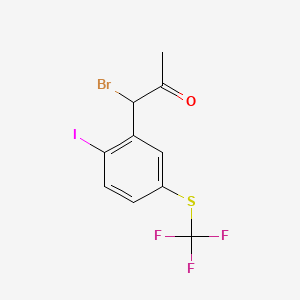
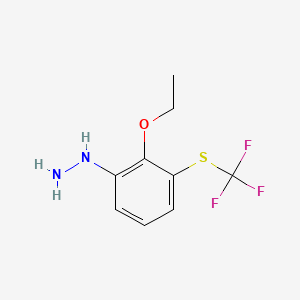

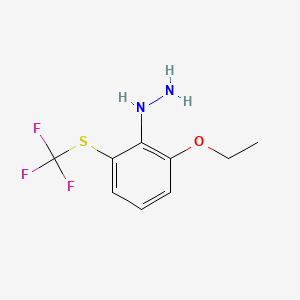
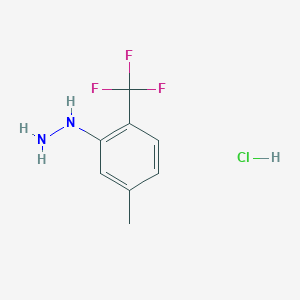
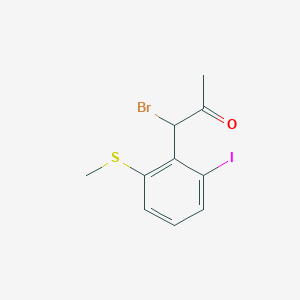
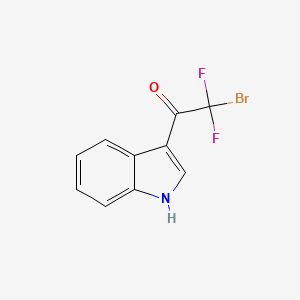
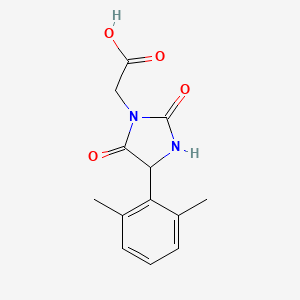
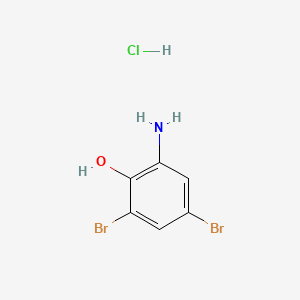
![Indolo[2,3-b]indole, 5,6-dihydro-](/img/structure/B14050204.png)
